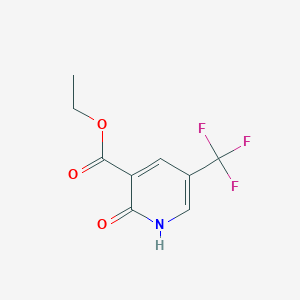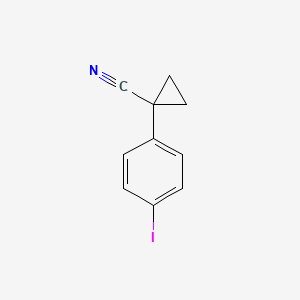
1-(4-Iodophenyl)cyclopropanecarbonitrile
描述
Synthesis Analysis
The synthesis of compounds related to "1-(4-Iodophenyl)cyclopropanecarbonitrile" involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile was achieved through a three-step process starting from 4-nitrobenzaldehyde, with a total yield of 65.25% . Similarly, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized via nucleophilic substitution reaction and ester hydrolysis, with a total yield of 48.8% . These methods could potentially be adapted for the synthesis of "1-(4-Iodophenyl)cyclopropanecarbonitrile" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. X-ray crystallography is also employed to elucidate the crystal structure of some compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which revealed an intramolecular hydrogen bond and a crystal packing governed by C–H⋯N intermolecular hydrogen bonds . These techniques would be essential in confirming the structure of "1-(4-Iodophenyl)cyclopropanecarbonitrile" once synthesized.
Chemical Reactions Analysis
The papers provided do not detail specific reactions involving "1-(4-Iodophenyl)cyclopropanecarbonitrile". However, they do discuss the reactivity of similar compounds. For example, the cyclopropane ring is a common structural feature that can undergo various chemical transformations, which could be relevant for further functionalization of the iodophenyl cyclopropanecarbonitrile compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures. For instance, the presence of a cyclopropane ring can impart strain to the molecule, affecting its reactivity . The substituents on the phenyl ring, such as fluorine or iodine, can also influence the compound's electronic properties and thus its reactivity and interactions with biological targets . These insights can be extrapolated to predict the properties of "1-(4-Iodophenyl)cyclopropanecarbonitrile".
科学研究应用
Chemical Synthesis and Reactivity
1-(4-Iodophenyl)cyclopropanecarbonitrile has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of N‐[1‐2H]‐ and N‐[1‐3H]‐cyclopropylbenzylamine, a process involving the exchange of α-proton of cyclopropanecarbonitrile in specific methanol environments (Silverman & Hoffman, 1981). Additionally, the microwave spectrum of cyclopropane(1,1)dicarbonitrile has been studied, revealing detailed information about the molecular structure of related cyclopropanecarbonitrile compounds (Pearson et al., 1975).
Synthesis of Intermediates for Biologically Active Compounds
This chemical is also significant in the synthesis of intermediates for various biologically active compounds. For example, 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, a derivative of 1-(4-Iodophenyl)cyclopropanecarbonitrile, is an important intermediate used in synthesizing NVP-BEZ-235 derivatives (Hou et al., 2016).
Conformational Analysis and Design of Analogues
The compound is utilized in the development of analogues for research, particularly in the context of conformational analysis. The cyclopropane ring has been used effectively to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine (Kazuta et al., 2002).
Phase Equilibria Studies
Research on phase equilibria involving cyclopropanecarbonitrile, which is closely related to 1-(4-Iodophenyl)cyclopropanecarbonitrile, has been conducted. This includes studies on vapor-liquid-liquid equilibrium data, providing insights into the physical properties of the compound under different conditions (Giles & Wilson, 2006).
Spectroscopy and Structure Analysis
Infrared spectra and structure studies of alkane- and cycloalkanecarbonitriles, including cyclopropanecarbonitrile, have been carried out. These studies focuson understanding the molecular structure and spectral characteristics of these compounds. The research includes an analysis of their carbanions, providing valuable data on the structural and electronic properties of these molecules (Juchnovski et al., 1996).
Lewis Adduct Formation Studies
1-(4-Iodophenyl)cyclopropanecarbonitrile's analogues have been studied for their ability to form Lewis adducts with various compounds. This includes reactions with arsenic pentafluoride and antimony pentafluoride, leading to the formation of 1:1 Lewis adducts, which are important in understanding the reactivity and binding properties of these chemicals (Saal et al., 2018).
Biotransformation for Synthesis of Enantioselective Compounds
The compound has also been studied for its potential in biotransformation processes. This includes the synthesis of enantioselective 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides, which are important for the production of optically pure compounds used in various biological and medicinal applications (Wang & Feng, 2003).
安全和危害
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact . The Material Safety Data Sheet (MSDS) provides more detailed safety information .
属性
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALZYNMNOTLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276110 | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-79-5 | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



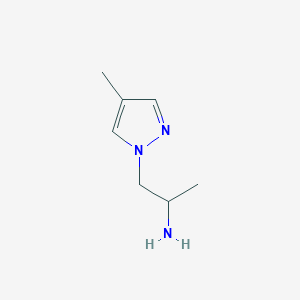
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)


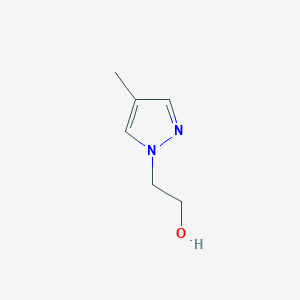
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
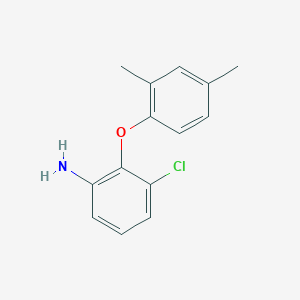
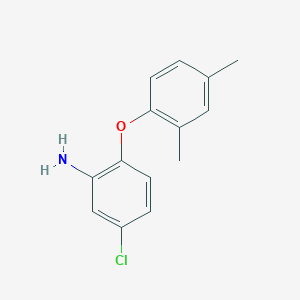


![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

